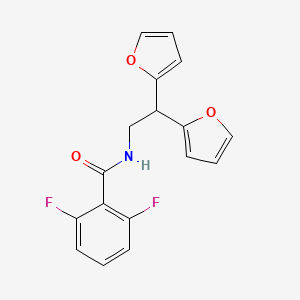

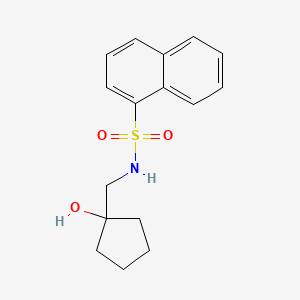

2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to the target compound, generally involves the reaction of appropriate precursors such as amino phenols with carbonyl compounds followed by cyclization. For instance, Kakanejadifard et al. (2013) described the preparation of Schiff base compounds from the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde in methanol, which highlights a method potentially relevant to synthesizing similar structures (Kakanejadifard et al., 2013).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as IR, UV–Vis, NMR spectroscopy, and sometimes crystallography. These methods provide insight into the compound's structural features, including the presence of specific functional groups, molecular geometry, and electron distribution, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Oxadiazole derivatives can participate in various chemical reactions, contributing to their versatility in synthetic chemistry and material science. The presence of amino and phenol groups in the molecule allows for further functionalization through substitution reactions, enabling the synthesis of a wide array of derivatives with different chemical and physical properties.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents on the oxadiazole ring and the phenol moiety. These properties are crucial for the compound's application in material science and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity of the phenol and amino groups, reactivity of the oxadiazole ring, and potential for hydrogen bonding, dictate the compound's behavior in chemical reactions and its interactions with biological systems. The oxadiazole ring is known for its electron-withdrawing nature, affecting the electron density around the molecule and its reactivity.

References:

科学的研究の応用

Synthesis and Characterization

- Synthesis of Derivatives for Industrial Applications : 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol derivatives have been synthesized and characterized for potential industrial applications. The characterization involved 1HNMR, 13CNMR, IR, LCMS tests, and photoluminescence spectrum analysis to examine their chemical, structural, and optical properties, suggesting potential in photoelectronic devices (Shafi et al., 2021).

Antibacterial Properties

- Structural Characterization and Antibacterial Applications : Research on certain derivatives has revealed their antibacterial properties against both gram-positive and gram-negative bacteria, specifically Staphylococcus aureus and Bacillus cereus, indicating potential in developing new antibacterial agents (Kakanejadifard et al., 2013).

Antimicrobial Activities

- Synthesis and Evaluation of Antimicrobial Activities : A series of new derivatives have been synthesized and evaluated for their antimicrobial efficacy against various pathogenic strains, suggesting their potential as antimicrobial agents (Karabasanagouda et al., 2007).

Photoelectronic Applications

- Potential in Photoelectronic Devices : The absorption peak identified in the PL spectrum of certain derivatives suggests their potential use in photoelectronic devices, offering opportunities for development in this field (Shafi et al., 2021).

Antioxidant Activity

- Antioxidant Properties : Research on the synthesis and antioxidant activity of specific derivatives has identified compounds with significant free-radical scavenging ability, indicating potential applications in antioxidant formulations (Koshelev et al., 2020).

Anticancer Potential

- Evaluation of Anticancer Activity : Certain derivatives have been tested against various cancer cell lines, showing significant anticancer activity, suggesting their potential as anticancer agents (Ahsan et al., 2020).

Metal Complex Formation and Chelating Properties

- Chelating Properties of Transition Metal Chelates : Studies have been conducted on the chelating properties of transition metal chelates derived from this compound, revealing their potential in this area (Varde & Acharya, 2017).

作用機序

Target of Action

It’s worth noting that oxadiazole derivatives, which include this compound, have been reported to possess a broad spectrum of biological activity . They have shown significant antibacterial activity against Salmonella typhi , suggesting that the bacterial cells could be the primary targets.

Mode of Action

Oxadiazole derivatives have been known to interact with their targets, causing changes that lead to their biological activity . The interaction could involve binding to specific receptors or enzymes, disrupting their normal function.

Biochemical Pathways

Given the reported antibacterial activity of similar oxadiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial death.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol are not explicitly mentioned in the available literature. These properties are crucial in determining the bioavailability of the compound. In silico predictions suggest that similar compounds have favorable oral bioavailability .

Result of Action

Based on the reported antibacterial activity of similar oxadiazole derivatives , the compound likely leads to bacterial death, which would be the ultimate result of its action.

将来の方向性

Oxadiazoles and their derivatives have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, because of their extensive and powerful activity . Several oxadiazole compounds with di-, tri-, aromatic- and heterocyclic substitutions have been found to have strong anticancer properties . These substituted oxadiazoles have contributed to the discovery and development of anticancer drugs and have diverse mechanisms of action . Therefore, the future directions in the research of oxadiazoles and their derivatives could involve further exploration of their anticancer properties and potential applications in cancer treatment.

特性

IUPAC Name |

2-amino-4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-9-12-13-10(15-9)6-3-4-8(14)7(11)5-6/h3-5,14H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJZHSRMPGCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)